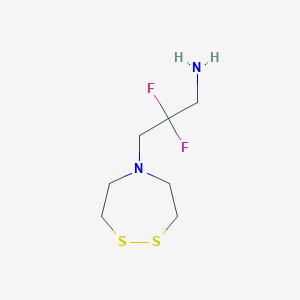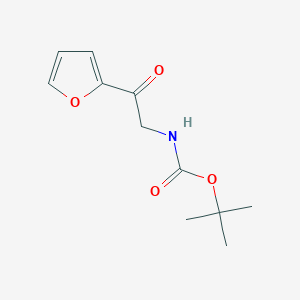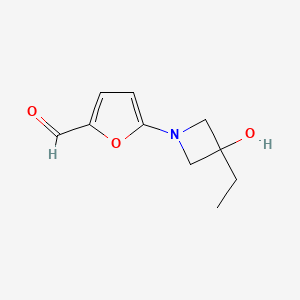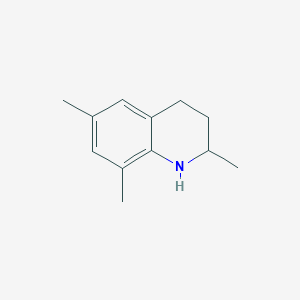
3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dithiazepane ring, which is a seven-membered ring containing two sulfur atoms and one nitrogen atom, along with a difluoropropanamine moiety. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a subject of study in organic chemistry and materials science.
Méthodes De Préparation
The synthesis of 3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the dithiazepane ring through cyclization reactions involving sulfur and nitrogen-containing reagents. The difluoropropanamine moiety can be introduced through nucleophilic substitution reactions using appropriate fluorinated precursors. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiazepane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the dithiazepane ring.
Substitution: The difluoropropanamine moiety can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets.
Medicine: The compound is evaluated for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.
Industry: It is explored for its potential use in materials science, particularly in the development of new polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The dithiazepane ring and difluoropropanamine moiety can form specific interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine can be compared with other similar compounds, such as:
4-([1,2,5]-dithiazepan-5-yl)phenyl-terminated tetraphenyladamantanes: These compounds also feature a dithiazepane ring but differ in their overall structure and functional groups.
4-(acetylsulfanylmethyl)phenyl-terminated tetraphenyladamantanes: These compounds have a similar sulfur-containing ring but differ in their terminal groups and overall reactivity
Propriétés
Formule moléculaire |
C7H14F2N2S2 |
|---|---|
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
3-(1,2,5-dithiazepan-5-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C7H14F2N2S2/c8-7(9,5-10)6-11-1-3-12-13-4-2-11/h1-6,10H2 |
Clé InChI |
SHUPIKFFAWMYHE-UHFFFAOYSA-N |
SMILES canonique |
C1CSSCCN1CC(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13172960.png)

![tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13172974.png)

![1-[(Cyclopropylmethyl)amino]butan-2-one](/img/structure/B13172990.png)


![6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13173009.png)

![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B13173031.png)

![3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13173049.png)

